molecular formula C3H4N4O3 B14153855 1-Hydroxymethyl-3-nitro-1,2,4-triazole CAS No. 74205-83-7

1-Hydroxymethyl-3-nitro-1,2,4-triazole

Cat. No.: B14153855
CAS No.: 74205-83-7
M. Wt: 144.09 g/mol
InChI Key: JGWYMCRHBWYCOS-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-3-nitro-1,2,4-triazole is a heterocyclic compound that belongs to the class of nitro triazoles. This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-nitro-1,2,4-triazole can be synthesized through the reaction of 1,2,4-triazole with formaldehyde and nitric acid. The reaction typically occurs in an aqueous medium, and the conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions using similar reagents but with optimized conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymethyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxymethyl-3-nitro-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxymethyl-3-nitro-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or antifungal effects. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields .

Properties

CAS No.

74205-83-7

Molecular Formula

C3H4N4O3

Molecular Weight

144.09 g/mol

IUPAC Name

(3-nitro-1,2,4-triazol-1-yl)methanol

InChI

InChI=1S/C3H4N4O3/c8-2-6-1-4-3(5-6)7(9)10/h1,8H,2H2

InChI Key

JGWYMCRHBWYCOS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CO)[N+](=O)[O-]

Origin of Product

United States

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